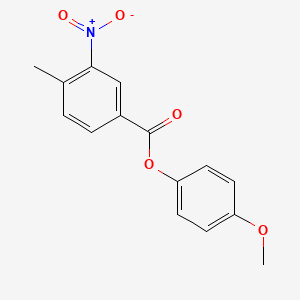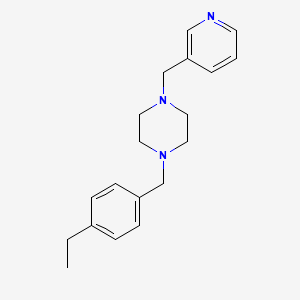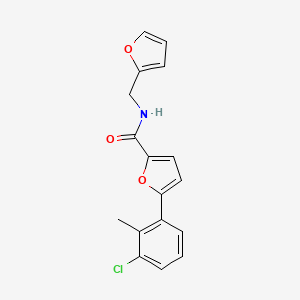
N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide and related compounds typically involves multi-step organic reactions, leveraging the reactivity of nitro and chlorophenyl precursors. For instance, compounds like N-(4-nitrophenyl)Acrylamide have been synthesized and characterized through techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, indicating the importance of advanced analytical methods in confirming the structure of synthesized acrylamides (Tanış, Çankaya, & Yalçın, 2019).
Molecular Structure Analysis
The molecular structure of acrylamides like N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and spectroscopic methods (NMR, IR) provide detailed insights into the molecular conformation, electronic distribution, and intermolecular interactions, which are essential for predicting behavior in chemical reactions and applications (Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
Acrylamides, including N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, participate in a variety of chemical reactions, attributable to their reactive acrylamide group. They can undergo polymerization, addition reactions, and serve as intermediates in the synthesis of more complex molecules. The presence of nitro and dichlorophenyl groups further introduces specific reactivities, such as participation in nucleophilic substitution reactions and potential for electron transfer processes (Shehata & Hassan, 2002).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, including melting point, solubility, and phase behavior, are influenced by its molecular structure. For instance, the solubility of related acrylamides in various solvents can be crucial for their application in material synthesis, pharmaceutical formulation, or chemical reactions. Understanding these properties requires thorough experimental analysis and can be complemented by computational studies for prediction and optimization (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modification, are pivotal for its application in synthesis and material science. Investigating these properties entails both experimental work and theoretical calculations, providing insights into the molecule's behavior in chemical environments and its utility in targeted applications (Spiliopoulos & Mikroyannidis, 1996).
Propiedades
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-5-11(9-14(13)17)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGAQRKXDCIDG-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)
![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)

![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)
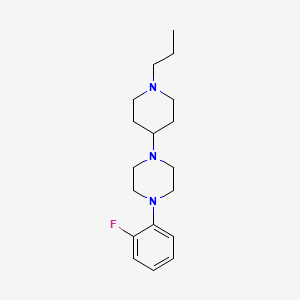
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
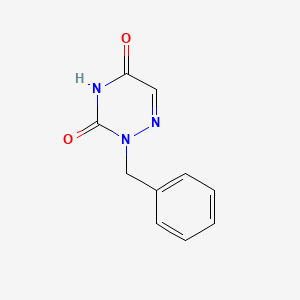
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)

